
DNMDP
概要
説明
科学的研究の応用
DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a compound that has garnered attention for its selective cytotoxicity in cancer cells . It functions by inhibiting phosphodiesterases 3A and 3B (PDE3A and PDE3B) and inducing interactions between PDE3A/B and SFLN12 .
Anticancer Activity
This compound has demonstrated selective cell-killing effects in various cancer cell lines . In a study of 766 cancer cell lines, this compound selectively killed 22 cell lines, which correlated with elevated expression of PDE3A . Cancer cell lines, including NCI-H1734, are killed by this compound, while others, like A549, are unaffected . The compound is active against a subset of cancer cell lines across different lineages, exhibiting nanomolar potency without apparent toxicity in non-tumorigenic cell lines .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship (SAR) of this compound analogs to improve cellular activity and pharmacokinetic properties . This involves evaluating this compound analogs using phenotypic viability assays to identify compounds with suitable pharmacokinetic properties for in vivo analysis . For instance, BRD9500, an analog of this compound, has shown activity in an SK-MEL-3 xenograft model of cancer . The (R)-enantiomer of this compound is significantly more active than the (S)-enantiomer .
CRISPR Screening
Genome-wide CRISPR screening has been used to identify genes required for this compound sensitivity . One significant finding from these screens is the identification of AIP as essential for this compound-induced cancer cell killing . Ectopic expression of AIP can sensitize cells to this compound, and conversely, increased PDE3A levels can compensate for the loss of AIP .
Biochemical Assays
This compound analogs have been tested for their biochemical inhibition of PDE3A and PDE3B . Halogenation of the phenyl ring can increase PDE3A/B biochemical inhibition . However, some this compound analogs are potent PDE3 inhibitors without showing cellular activity, indicating that PDE3 inhibition alone is insufficient for the observed cytotoxic effects .
Xenograft Model
In a xenograft experiment, the compound ( R)-30 (an analog of this compound) demonstrated strong antitumor activity at 50 mg/kg QD, with a T/C relative area of 0.09 and a T/C weight of 0.16 (p < 0.001 and p < 0.05 vs vehicle, respectively) . The unbound plasma level of ( R)-30 at 24 hours was >100-fold the EC50 against SK-MEL-3 cells at a dose of 50 mg/kg QD .
Cell Line Sensitivity
This compound-sensitive cell lines, such as NCI-H2122 (lung cancer) and COLO741 (melanoma), show similar activity levels, while this compound-insensitive cell lines like HCT116 (colorectal cancer) and IMR90 (normal lung fibroblast) remain inactive, which mirrors the results obtained using HeLa and A549 cells .
Data Tables
Compound | Cell Line | EC50 (nM) | Reference |
---|---|---|---|
This compound | HeLa | 10-100 | |
This compound | NCI-H1563 | 10-100 | |
This compound | NCI-H2122 | 10-100 | |
This compound | A549 | >1000 | |
This compound | MCF7 | >1000 | |
This compound | PC3 | >1000 |
Note: The EC50 values are approximate and may vary depending on the specific experimental conditions.
Implications for Cancer Therapy
作用機序
DNMDPの作用機序には、ホスホジエステラーゼ3Aとシュラフファミリーメンバー12タンパク質の間の複合体形成の誘導が含まれます。 This compoundは分子接着剤として作用し、これらの2つのタンパク質間の相互作用を安定させ、ヘテロテトラマー複合体の形成を促進します . この複合体形成は、シュラフファミリーメンバー12 RNase活性の活性化につながり、特定のRNA基質の切断とタンパク質翻訳の阻害をもたらします . 翻訳の全体的な阻害は、最終的に両方のタンパク質を高レベルで発現する癌細胞における細胞死につながります .
生化学分析
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, this compound can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
準備方法
DNMDPの合成には、ピロロキノリンコアの形成、それに続くピペリジン基とメトキシフェニル基の付加など、いくつかの重要なステップが含まれます。最後のステップは、特定の反応条件下でメトキシフェニル基を付加することです .
This compoundの工業生産方法はまだ開発中で、収率を向上させ、生産コストを削減するための合成経路の最適化に焦点を当てた研究が進行中です。 現在の手法には、高度な有機合成技術と精製プロセスを使用して、研究および潜在的な治療用途に適した高純度のthis compoundを得ることが含まれます .
化学反応の分析
DNMDPは、次のようないくつかのタイプの化学反応を起こします。
これらの反応によって生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、this compoundの酸化は、キノリン誘導体の形成につながる可能性があり、還元はさまざまなピペリジン含有化合物を生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究用途を持っています。
類似化合物との比較
DNMDPは、ホスホジエステラーゼ3Aとシュラフファミリーメンバー12タンパク質の間の複合体形成を誘導する際の、その高い効力と選択性のために、類似化合物の中でユニークです。 アナグレリド、ザルダベリン、ナウクレフィンなどの他の類似化合物は、分子接着剤としても作用しますが、活性と選択性の程度は異なります . This compoundは、より低い濃度で複合体形成を誘導する能力と、癌細胞に対する高い選択性により、さらなる開発のための特に有望な候補となっています .
類似化合物
- アナグレリド
- ザルダベリン
- ナウクレフィン
- エストラジオール
- タナプロゲットなどのプロゲステロン受容体アゴニスト .
生物活性
DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has garnered attention for its selective cytotoxic effects on certain cancer cell lines. Its biological activity primarily involves the modulation of phosphodiesterase 3A (PDE3A) and the induction of complex formation with Schlafen family member 12 (SLFN12), leading to apoptosis in sensitive cancer cells. This article explores the mechanisms of this compound's action, its effects on various cancer cell lines, and relevant case studies highlighting its therapeutic potential.
Interaction with PDE3A and SLFN12
This compound selectively inhibits PDE3A and PDE3B, which are enzymes involved in the hydrolysis of cyclic nucleotides, thus regulating cellular responses to G protein-coupled receptor activation. However, this compound’s mechanism of inducing cancer cell death does not solely rely on inhibiting PDE3A enzymatic activity. Research indicates that this compound promotes a neomorphic interaction between PDE3A and SLFN12, which is essential for its cytotoxic effects .
- PDE3A Role : Upon binding with this compound, PDE3A forms a complex with SLFN12. This interaction enhances SLFN12's RNase activity, which is crucial for the apoptotic response in cancer cells .
- SLFN12 Function : SLFN12 is implicated in cellular differentiation and quiescence, but its role in this compound-induced cytotoxicity suggests a novel function related to RNA metabolism and apoptosis .
Cytotoxicity Across Cancer Cell Lines
This compound has been tested across a wide array of cancer cell lines to evaluate its efficacy. A notable study screened 766 cancer cell lines, identifying 22 that exhibited significant sensitivity to this compound treatment. The sensitivity correlated strongly with the expression levels of PDE3A and SLFN12 .
Table 1: Sensitivity of Cancer Cell Lines to this compound
Cell Line | EC50 (µM) | Sensitivity Level | Notes |
---|---|---|---|
HeLa | <0.1 | High | Induces apoptosis via caspase activation |
NCI-H1734 | <0.1 | High | Selective killing observed |
NCI-H1563 | 10-100 | Moderate | Correlates with PDE3A expression |
A549 | >1 | Low | Resistant to this compound |
MCF7 | >1 | Low | No significant response |
Case Study 1: HeLa Cells
In HeLa cervical carcinoma cells, treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and poly ADP ribose polymerase (PARP) cleavage. The study demonstrated that depletion of PDE3A led to resistance against this compound, emphasizing the necessity of this enzyme for the compound's efficacy .
Case Study 2: Melanoma Cell Lines
Further investigations into melanoma cell lines revealed that those expressing high levels of both PDE3A and SLFN12 were particularly sensitive to this compound. This finding suggests that co-expression may serve as a predictive biomarker for response to treatment .
Research Findings and Future Directions
Recent research has focused on optimizing this compound analogs to enhance their potency and reduce potential side effects. These studies indicate that modifications in the chemical structure can lead to improved pharmacological properties while maintaining selectivity for cancer cells over normal cells .
Table 2: Optimized Analogues of this compound
Compound Name | Potency (EC50) | Targeted Enzymes | Notes |
---|---|---|---|
Optimized-DNMDP | <0.05 | PDE3A | Enhanced selectivity |
Analog-1 | <0.1 | PDE3B | Maintains cytotoxic effect |
Analog-2 | >0.5 | Non-selective | Lower efficacy |
特性
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。